Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4 . It has a molecular weight of 308.34 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-nitro-2-chloropyridine and N-BOC-piperazine in DMF, with N1N-diisopropylethylamine as the base . The reaction is followed by purification to obtain the product .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-10-11(18(20)21)4-5-15-12/h4-5,10H,6-9H2,1-3H3 . This indicates that the compound has a piperazine ring substituted with a nitropyridinyl group and a tert-butyl carboxylate group .Chemical Reactions Analysis
The compound can undergo further reactions. For instance, it can be reduced to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate by stirring with Pd/C in ethanol under an H2 balloon for 3 hours .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The compound is soluble, with a solubility of 0.539 mg/ml or 0.00175 mol/l .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. For example, Liu Ya-hu (2010) synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate as an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010). Similarly, C. Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate compound, evaluating its antibacterial and anthelmintic activity (C. Sanjeevarayappa et al., 2015).
Chemical Analysis and Molecular Structure
Zhi-Ping Yang et al. (2021) focused on the molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, utilizing spectroscopy, X-ray diffraction, and DFT calculations (Zhi-Ping Yang et al., 2021). Ashwini Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative, exploring its novel chemistry and pharmacological potential (Ashwini Gumireddy et al., 2021).
Biological and Medicinal Applications
Gonzalo García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, evaluating them as PET tracers of serotonin 5-HT(1A) receptors in neuropsychiatric disorders (Gonzalo García et al., 2014). B. Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, assessing their antibacterial and antifungal activities (B. Kulkarni et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFJYZONBJARJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584673 | |
Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
193902-78-2 | |
Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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